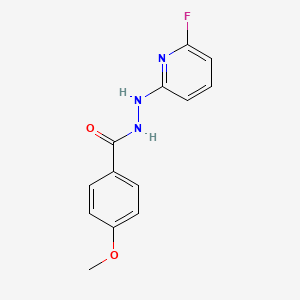

N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a methoxybenzohydrazide moiety. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of N’-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Condensation Reactions

The hydrazide group (-NH-NH2) participates in further condensations with aldehydes/ketones to form bis-hydrazones. For example:

- Reacting with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) yields N',N''-diarylidene-4-methoxybenzohydrazides .

- Pyridine-derived aldehydes enhance π-stacking interactions, as seen in analogs like compound 14 (IC50 = 649.18 µM) .

Table 1: Representative Condensation Products

| Aldehyde Component | Product Structure | Yield (%) | Key Spectral Data (δ, ppm) |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Bis-hydrazone with phenolic -OH | 85 | 1H NMR: 11.12 (s, OH) |

| 3,4-Dihydroxybenzaldehyde | Catechol-functionalized | 78 | 1H NMR: 9.61 (s, OH) |

Hydrolysis and Stability

Under acidic (HCl) or basic (NaOH) conditions, the hydrazide group hydrolyzes to form 4-methoxybenzoic acid and 6-fluoropyridine-2-carbohydrazide.

Reaction Pathway: N 6 fluoropyridin 2 yl 4 methoxybenzohydrazideH+/OH−4 Methoxybenzoic acid+6 Fluoro 2 pyridinecarbohydrazideStability Notes:

- Stable in methanol/ethanol at RT for >12 hours .

- Degrades in DMSO (>24 hours) due to solvent-mediated hydrolysis .

Spectroscopic Characterization

Key Data for this compound :

- 1H NMR^1\text{H NMR}1H NMR (400 MHz, DMSO-d6):

δ 11.77 (s, NH), 8.80 (s, N=CH), 7.93 (d, J = 9.0 Hz, Ar-H), 3.83 (s, OCH3). - EI-MS : m/z 261.25 [M+] (100%), 135 (base peak, C7H7O2).

- CHN Analysis : C13H12FN3O2 requires C 59.60%, H 4.67%, N 9.27%; found C 59.57%, H 4.64%, N 9.25% .

Biological Activity Correlations

While not a direct reaction, structure-activity relationship (SAR) studies of analogs reveal:

Applications De Recherche Scientifique

While specific applications of the compound N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide are not detailed in the provided search results, the information available allows for an overview of related chemical compounds and their potential applications, as well as methods for identifying kinase inhibitors.

Acylhydrazones and Kinase Inhibitors

Acylhydrazones in general Acylhydrazones, a class of compounds, are of interest in coordination chemistry due to their wide use as drugs, photo-thermochromic compounds, and precursors for organic synthesis .

Kinase inhibition Research has focused on developing novel compounds capable of inhibiting kinases, such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and/or Myosin light chain kinase (MYLK), which are implicated in various diseases . These diseases include autoimmune, inflammatory, bone, metabolic, neurological, neurodegenerative, cancer, cardiovascular, allergies, asthma, Alzheimer's, Parkinson's, skin, eye, infectious, and hormone-related diseases .

Dynamic Combinatorial Chemistry (DCC) for Inhibitor Discovery

Protein-templated DCC Protein-templated dynamic combinatorial chemistry has been utilized in the discovery of novel protein target inhibitors .

Application This method involves allowing building blocks to equilibrate in the presence of a protein target, leading to the amplification of acylhydrazones that bind to the protein .

Example For instance, when searching for inhibitors for glutathione S-transferase (GST), specific acylhydrazones were amplified in the presence of human GST P1-1 and Schistosoma japonicum GST (SjGST) .

Structure and Properties of this compound

PubChem information this compound has a molecular formula of C13H12FN3O2 and a molecular weight of 261.25 g/mol .

Identifiers Key identifiers include its PubChem CID (3799896), IUPAC name (N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide), InChI string, and SMILES notation (COC1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F) .

Spectral data Spectral information, including 1H NMR and FTIR spectra, is available .

Mécanisme D'action

The mechanism of action of N’-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxybenzohydrazide moiety may also contribute to the compound’s activity by interacting with different molecular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluroxypyr-meptyl: A fluorinated pyridine used as a herbicide.

2-(6-Fluoropyridin-2-yl)acetonitrile:

Uniqueness

N’-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide is unique due to its specific combination of a fluorinated pyridine ring and a methoxybenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Activité Biologique

N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl hydrazine with 6-fluoropyridine under suitable conditions. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structural integrity of the compound .

Antiglycation Activity

One of the prominent biological activities exhibited by derivatives of 4-methoxybenzoylhydrazones, including this compound, is their antiglycation potential. Glycation is a process that can lead to various diabetic complications. The compound has demonstrated varying degrees of antiglycation activity, with IC50 values indicating its effectiveness compared to standard inhibitors like rutin.

Table 1: Antiglycation Activity of Selected Compounds

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Rutin (Standard) | 294.5 ± 1.50 | Reference |

| Compound 1 | 216.52 ± 4.2 | More Active |

| Compound 3 | 289.58 ± 2.64 | Comparable |

| Compound 6 | 227.75 ± 0.53 | More Active |

The structure-activity relationship analysis suggests that the presence and position of hydroxyl groups significantly influence the antiglycation activity .

Kinase Inhibition

This compound has also been evaluated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and autoimmune disorders. The compound has shown promise in inhibiting specific kinases, including SYK and LRRK2, which are implicated in inflammatory responses and neurodegenerative diseases .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

- Diabetes Model : In vitro studies indicated that this compound could effectively inhibit protein glycation, suggesting its utility in managing diabetes-related complications.

- Neurodegenerative Diseases : The inhibition of kinases associated with neurodegeneration presents a pathway for developing treatments for conditions like Alzheimer’s disease.

- Cancer Research : Preliminary findings suggest that this compound may exert cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Propriétés

IUPAC Name |

N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-19-10-7-5-9(6-8-10)13(18)17-16-12-4-2-3-11(14)15-12/h2-8H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJAXRWAOFPVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.